REACTION_CXSMILES
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[Br:1][C:2]1[N:7]=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.CS(OS(C)(=O)=O)(=O)=O.C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:8]([CH3:10])=[CH2:9])[N:7]=1
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Name
|
|
Quantity
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2.44 g
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)C(C)(C)O
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Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OS(=O)(=O)C
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Name
|
|
Quantity
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6.26 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (25 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with saturated aqueous sodium bicarbonate (25 mL) and brine (2×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The resulting yellow liquid was purified by silica gel chromatography (2-20% ethyl acetate/hexanes)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |